molecular formula C7H7FN2O4S B13641198 4-Fluoro-2-methyl-5-nitrobenzenesulfonamide

4-Fluoro-2-methyl-5-nitrobenzenesulfonamide

Cat. No.: B13641198
M. Wt: 234.21 g/mol
InChI Key: YYNKYQVPMDEFGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-2-methyl-5-nitrobenzene-1-sulfonamide is an organic compound with the molecular formula C7H7FN2O4S It is a derivative of benzene, featuring a fluorine atom, a methyl group, a nitro group, and a sulfonamide group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-methyl-5-nitrobenzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Fluorination: The substitution of a hydrogen atom with a fluorine atom using a fluorinating agent such as N-fluorobenzenesulfonimide.

Industrial Production Methods

Industrial production methods for 4-fluoro-2-methyl-5-nitrobenzene-1-sulfonamide may involve similar steps but are optimized for large-scale synthesis. These methods often use continuous flow reactors to ensure efficient mixing and heat transfer, reducing reaction times and improving yields.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-methyl-5-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Nucleophiles: Sodium methoxide, potassium cyanide.

Major Products

    Reduction: 4-amino-2-methyl-5-nitrobenzene-1-sulfonamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 4-fluoro-2-carboxy-5-nitrobenzene-1-sulfonamide.

Scientific Research Applications

4-fluoro-2-methyl-5-nitrobenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of dyes and pigments due to its aromatic structure.

Mechanism of Action

The mechanism of action of 4-fluoro-2-methyl-5-nitrobenzene-1-sulfonamide depends on its application. For instance, as an antimicrobial agent, it may inhibit bacterial growth by interfering with the synthesis of essential biomolecules. The nitro group can undergo reduction within bacterial cells, leading to the formation of reactive intermediates that damage cellular components.

Comparison with Similar Compounds

4-fluoro-2-methyl-5-nitrobenzene-1-sulfonamide can be compared with similar compounds such as:

    2-fluoro-4-methyl-5-nitrobenzene-1-sulfonamide: Similar structure but different positions of the substituents.

    4-fluoro-2-methyl-1-nitrobenzene: Lacks the sulfonamide group.

    4-fluoro-2-methyl-5-nitrobenzoic acid: Contains a carboxylic acid group instead of a sulfonamide group.

The uniqueness of 4-fluoro-2-methyl-5-nitrobenzene-1-sulfonamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H7FN2O4S

Molecular Weight

234.21 g/mol

IUPAC Name

4-fluoro-2-methyl-5-nitrobenzenesulfonamide

InChI

InChI=1S/C7H7FN2O4S/c1-4-2-5(8)6(10(11)12)3-7(4)15(9,13)14/h2-3H,1H3,(H2,9,13,14)

InChI Key

YYNKYQVPMDEFGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N)[N+](=O)[O-])F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.